molecular formula C10H11Br2NO B14064354 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one

Katalognummer: B14064354
Molekulargewicht: 321.01 g/mol
InChI-Schlüssel: GOPULBKDAWBHNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring, along with a bromopropanone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by the introduction of the amino group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations. Industrial production methods may involve large-scale bromination and amination processes, optimized for yield and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted phenyl derivatives and bromopropanone analogs.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with various molecular targets. The amino and bromomethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways such as enzyme activity and signal transduction. The exact pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one include other brominated phenyl derivatives and amino-substituted phenyl compounds. What sets this compound apart is the combination of both amino and bromomethyl groups, which provides unique reactivity and versatility in chemical synthesis. Examples of similar compounds include:

  • 1-(2-Amino-4-(bromomethyl)phenyl)propan-1-one
  • 1-(2-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one

These compounds share structural similarities but differ in the specific positioning and number of substituents, leading to variations in their chemical behavior and applications.

Eigenschaften

Molekularformel

C10H11Br2NO

Molekulargewicht

321.01 g/mol

IUPAC-Name

1-[2-amino-4-(bromomethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5,13H2,1H3

InChI-Schlüssel

GOPULBKDAWBHNQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=C(C=C1)CBr)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.